(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester
Overview
Description
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a hydroxy group and a tert-butyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved through the transesterification of β-keto esters. This method involves the reaction of β-keto esters with tert-butyl alcohol in the presence of a catalyst, such as sodium or potassium tert-butoxide . The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used to substitute the tert-butyl ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but with a methyl group instead of a tert-butyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a tert-butyl group.
tert-Butyl acetate: Similar ester structure but with an acetate group instead of a benzenebutanoic acid group.
Uniqueness
(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is unique due to the presence of both a hydroxy group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMSZRMOLZLF-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237844 | |
Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138333-11-6 | |
Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138333-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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